2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Description
2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a chromenone derivative characterized by a 2-oxochromen (coumarin) core substituted at position 4 with a methyl group, at position 7 with a (4-tert-butylphenyl)methoxy moiety, and at position 3 with an acetic acid group. Chromenones are known for diverse biological activities, including anti-inflammatory and antioxidant properties.
Properties
IUPAC Name |
2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-14-18-10-9-17(11-20(18)28-22(26)19(14)12-21(24)25)27-13-15-5-7-16(8-6-15)23(2,3)4/h5-11H,12-13H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKGBBVCDXMSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the tert-butylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the chromen-2-one core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetic acid substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and sodium hydride for methoxylation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, leading to its anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Structure: Shares the chromenone core, 4-methyl, and 7-arylalkoxy substituent.
- Key Differences: The 7-position substituent is a 3-fluorobenzyloxy group instead of 4-tert-butylphenoxy, and the acetic acid is esterified (methyl ester).
- Implications: The methyl ester reduces polarity compared to the free acid, likely altering solubility and bioavailability.
2-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic acid
- Structure : Features a bulkier 2-methylnaphthylmethoxy group at position 6.
- Key Differences: The naphthyl substituent increases steric bulk and aromatic surface area compared to the tert-butylphenoxy group.
- This structural variation may influence receptor binding affinity in drug design contexts .
Analogues with Heterocyclic Cores
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
- Structure : Benzofuran core with 4-methoxyphenyl and acetyl groups.
- Key Differences: Benzofuran lacks the chromenone’s lactone ring, altering electronic properties. The 4-methoxyphenyl group provides a polar substituent distinct from tert-butyl.
- Implications: Reduced planarity compared to chromenones may affect membrane penetration. The acetyl group introduces a ketone functionality, enabling additional metabolic pathways .
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
- Structure : Furocoumarin core fused with a furan ring, substituted with 4-methoxyphenyl and acetic acid.
- Key Differences: The furocoumarin system introduces a fused furan ring, increasing rigidity. The 4-methoxyphenyl group is less lipophilic than tert-butylphenoxy.
- Implications : Enhanced UV absorption due to extended conjugation, relevant in photodynamic therapy applications .
Substituent Effects on Physicochemical Properties
Role of tert-butylphenoxy vs. Methoxy Groups
- Lipophilicity: The 4-tert-butylphenoxy group in the target compound increases logP compared to methoxy-substituted analogues (e.g., 4-methoxyphenyl in ), enhancing lipid solubility .
Acetic Acid vs. Ester Derivatives
- Solubility : The free acetic acid in the target compound improves aqueous solubility relative to ester derivatives (e.g., methyl ester in ), critical for oral bioavailability.
- Bioactivity : The carboxylic acid group can participate in ionic interactions with target proteins, whereas esters may act as prodrugs requiring hydrolysis for activation .
Comparative Data Table
Research Findings and Implications
- Biological Activity: Chromenone derivatives with bulky 7-arylalkoxy groups (e.g., tert-butylphenoxy) show enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Metabolism : Acetic acid derivatives are prone to Phase II conjugation (e.g., glucuronidation), as observed in structurally related metabolites like 490-M01 ().
- Synthetic Scalability : Multicomponent reactions () enable rapid diversification of substituents, facilitating structure-activity relationship studies.
Biological Activity
The compound 2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a derivative of the coumarin family, known for its diverse biological activities. Coumarins are recognized for their potential therapeutic applications, particularly in cancer treatment, antimicrobial activities, and as anti-inflammatory agents. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is with a molecular weight of 408.5 g/mol. The compound features a coumarin backbone with a tert-butylbenzyl ether substituent and an acetate group, contributing to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H28O5 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways linked to inflammation and cancer progression.
- Gene Expression Alteration : The compound could affect the transcription of genes associated with apoptosis and cell cycle regulation.
Biological Activities
Research indicates that derivatives of coumarins exhibit various biological activities:
Anticancer Activity
Studies have shown that compounds similar to 2-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid possess significant anticancer properties. For instance:
- In vitro studies revealed that methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (a related structure) demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
Coumarin derivatives are also noted for their antimicrobial activities:
- A study indicated that certain coumarin derivatives exhibited effective antimicrobial action against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
Anti-inflammatory Effects
The anti-inflammatory properties of coumarins have been documented:
- Research has shown that some coumarin derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Molecules reported that a related coumarin compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Antimicrobial Activity : Research published in Phytotherapy Research highlighted the effectiveness of a similar compound against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
- Mechanistic Insights : A dissertation explored the interaction of coumarin derivatives with cellular pathways involved in carcinogenesis, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
